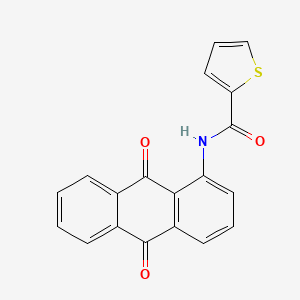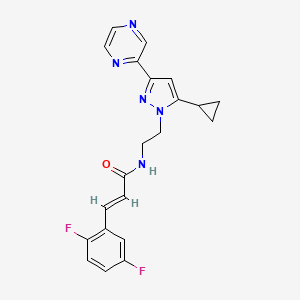![molecular formula C11H21NO B2848182 [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287313-22-6](/img/structure/B2848182.png)
[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as MBPMA, is a bicyclic amine that has been studied for its potential use in scientific research. This compound has gained interest due to its unique chemical structure and potential physiological effects. In
Scientific Research Applications
[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in cellular signaling and are a target for many pharmaceutical drugs. [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to bind to several GPCRs, including the serotonin receptor 5-HT1A and the dopamine receptor D2. This makes [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine a potential tool for studying the function of these receptors and developing new drugs that target them.
Mechanism of Action
The exact mechanism of action of [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it is thought to act as a partial agonist for the 5-HT1A receptor and an antagonist for the D2 receptor. This means that it can activate some of the signaling pathways associated with these receptors while blocking others.
Biochemical and Physiological Effects
[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to decrease anxiety-like behavior and increase social interaction, indicating a potential role in the treatment of anxiety and depression. It has also been shown to decrease the release of the neurotransmitter dopamine in the brain, which may be relevant to its potential use in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its unique chemical structure, which may allow for the development of more specific and selective ligands for GPCRs. However, one limitation is the lack of research on its safety and potential side effects, which may limit its use in human studies.
Future Directions
There are several future directions for the study of [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the development of more specific and selective ligands for GPCRs using [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine as a starting point. Another area of interest is the investigation of its potential use in the treatment of anxiety, depression, and addiction. Finally, more research is needed to determine the safety and potential side effects of [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine, which may be relevant to its potential use in human studies.
Conclusion
In conclusion, [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a bicyclic amine that has gained interest for its potential use in scientific research. Its unique chemical structure and potential physiological effects make it a potential tool for studying GPCRs and developing new drugs that target them. While there are still limitations and future directions for research, [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine has the potential to make a significant contribution to the field of pharmacology.
Synthesis Methods
The synthesis of [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of 1,5,5-trimethylbicyclo[1.1.1]pentan-2-amine with 4-methoxybutyl chloride in the presence of a base such as potassium carbonate. The reaction yields [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine as a white solid with a melting point of 71-73°C. The purity of [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
properties
IUPAC Name |
[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-13-5-3-2-4-10-6-11(7-10,8-10)9-12/h2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXLXCDAYRWGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

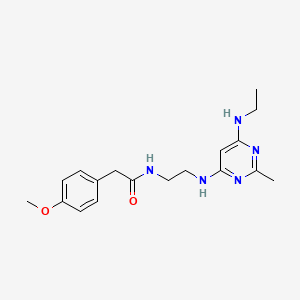
![methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2848101.png)
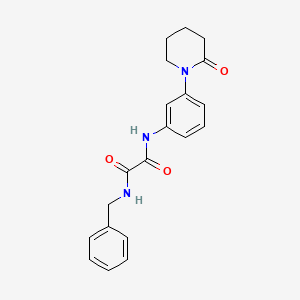
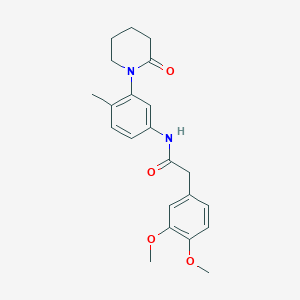
![N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2848106.png)

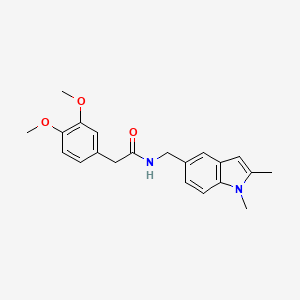
![1-(2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-isopropylphenyl)piperidine-4-carboxamide](/img/structure/B2848114.png)
